Isorhapontin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

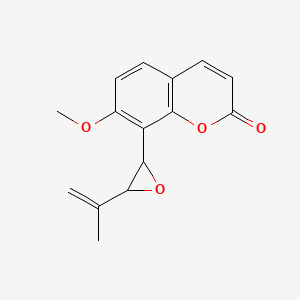

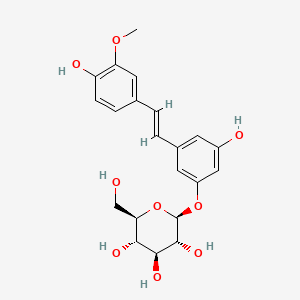

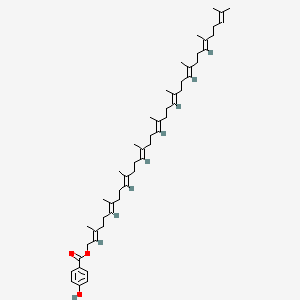

Isorhapontin is a stilbenoid and a glycoside.

Scientific Research Applications

Anticancer Properties

Bladder Cancer Treatment : Isorhapontigenin (ISO) has shown notable efficacy in treating bladder cancer. It inhibits cancer cell growth through cell cycle arrest and downregulation of cyclin D1 expression, as demonstrated in bladder cancer cell lines like UMUC3 and RT112 (Fang et al., 2013). ISO also induces autophagy in bladder cancer cells in a SESN2-dependent manner, contributing to the inhibition of cancer cell growth (Liang et al., 2016). Moreover, it triggers apoptosis and downregulates XIAP expression via the SP1 pathway, further highlighting its potential as an anticancer compound (Fang et al., 2012).

Breast Cancer Inhibition : ISO exerts anticancer effects against breast cancer. It induces cell death, cell cycle arrest, oxidative stress, and inhibits cell proliferation in breast cancer cell lines. The underlying mechanism involves the inhibition of sphingosine kinases and tubulin stabilization (Subedi et al., 2019).

Prostate Cancer Management : ISO effectively inhibits prostate cancer cell growth and induces apoptosis by targeting EGFR and its downstream pathways. This finding is significant for the development of prostate cancer treatments (Zhu et al., 2018).

Neuroprotective and Anti-Inflammatory Effects

Cerebral Ischemia/Reperfusion Injury Alleviation : In rat models, ISO demonstrated neuroprotective effects against focal ischemia/reperfusion injuries, possibly related to the activation of the PI3K/Akt signaling pathway (Sun & Cui, 2020).

Inhibition of Bladder Cancer Invasion : ISO inhibits invasive bladder cancer development and human bladder cancer cell invasion by targeting the STAT1/FOXO1 axis. This finding offers a new perspective on the mechanisms of bladder cancer's invasive properties (Jiang et al., 2016).

Other Pharmacological Activities

Antidiabetic Potential : In vivo studies show that ISO improves insulin sensitivity and glucose tolerance in diabetic mice, suggesting its potential as a nutraceutical agent for diabetes treatment (Chu et al., 2020).

Antioxidative Activity : ISO exhibits significant antioxidative activities, potentially more potent than vitamin E, suggesting its utility in preventing oxidative stress-related diseases (Wang et al., 2001).

Selective Platelet Activation Inhibition : It selectively inhibits ADP-induced platelet aggregation, indicating its potential in treating platelet-related disorders (Ravishankar et al., 2019).

Pharmacokinetics and Metabolomics : ISO shows favorable pharmacokinetic profiles and impacts metabolic pathways related to health-promoting effects, highlighting its medicinal potential (Dai et al., 2018).

properties

Product Name |

Isorhapontin |

|---|---|

Molecular Formula |

C21H24O9 |

Molecular Weight |

420.4 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C21H24O9/c1-28-16-8-11(4-5-15(16)24)2-3-12-6-13(23)9-14(7-12)29-21-20(27)19(26)18(25)17(10-22)30-21/h2-9,17-27H,10H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1 |

InChI Key |

KLPUXMNQDCUPNO-DXKBKAGUSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

SMILES |

COC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Pictograms |

Environmental Hazard |

synonyms |

isorhapontin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,5-dimethyl-4-oxo-N-[2-(3-thiophenyl)ethyl]-2-pyrrolo[3,2-c]quinolinecarboxamide](/img/structure/B1234480.png)

![3-[[4-[6-(4-Morpholinyl)-3-pyridazinyl]-1-piperazinyl]-oxomethyl]-1-benzopyran-2-one](/img/structure/B1234481.png)

![3-(4-chlorophenyl)-N-[2-(diethylamino)ethyl]-1-methyl-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1234482.png)